molecular formula C13H19N5O4 B13416003 (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B13416003
M. Wt: 309.32 g/mol
InChI Key: XRGMUSHNDBOGAI-SEBFSPHVSA-N
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Description

The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in various fields, including medicinal chemistry and molecular biology, due to its role in the synthesis of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to prevent hydrolysis. The final product is obtained after deprotection steps to remove any protecting groups used during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of various substituted nucleosides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of nucleotides and nucleic acids. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, the compound is used in the study of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.

Medicine

In medicine, this compound is explored for its potential antiviral and anticancer properties. It is used in the development of nucleoside analog drugs that can inhibit viral replication or cancer cell proliferation.

Industry

In the industrial sector, the compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but without the dimethylamino group.

    2’-Deoxyadenosine: A deoxy derivative of adenosine, lacking the hydroxyl group at the 2’ position.

    Vidarabine: An antiviral nucleoside analog with a similar purine base but different sugar moiety.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol lies in its specific structural modifications, such as the dimethylamino group and the hydroxymethyl group. These modifications enhance its biological activity and make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-13(21)7(4-19)22-12(9(13)20)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13-/m1/s1

InChI Key

XRGMUSHNDBOGAI-SEBFSPHVSA-N

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O

Origin of Product

United States

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